Isocoproporphyrin

Porphyria cutanea tarda Differential diagnosis Fecal porphyrin analysis

Isocoproporphyrin (CAS 36548-09-1) is the definitive fecal biomarker for porphyria cutanea tarda (PCT), generated via UROD inhibition shunt. Substitution with coproporphyrin I/III obliterates the diagnostic isocoproporphyrin-to-coproporphyrin ratio (PCT: 0.1–5.6 vs normal ≤0.05) and introduces chromatographic co-elution errors. Rigorously characterized standard (≥95% HPLC, NMR/MS confirmed) is mandatory for ISO 15189/CLIA-compliant LC-MS/MS methods. Also essential for HCB-induced porphyria toxicokinetic studies and UHPLC method validation.

Molecular Formula C36H38N4O8
Molecular Weight 654.7 g/mol
CAS No. 36548-09-1
Cat. No. B1205907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocoproporphyrin
CAS36548-09-1
Synonymsisocoproporphyrin
Molecular FormulaC36H38N4O8
Molecular Weight654.7 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C
InChIInChI=1S/C36H38N4O8/c1-5-20-17(2)25-13-26-18(3)21(6-9-33(41)42)29(38-26)15-31-23(8-11-35(45)46)24(12-36(47)48)32(40-31)16-30-22(7-10-34(43)44)19(4)27(39-30)14-28(20)37-25/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
InChIKeyUHKZSWAPQUEURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocoproporphyrin (CAS 36548-09-1) Procurement Guide: A Critical Fecal Porphyrin Marker for Porphyria Cutanea Tarda Differential Diagnosis


Isocoproporphyrin (CAS 36548-09-1) is an abnormal tetracarboxylic porphyrin metabolite generated from the premature action of coproporphyrinogen oxidase on the pentacarboxylate intermediate of heme biosynthesis, an enzymatic shunt that occurs prominently under conditions of uroporphyrinogen decarboxylase (UROD) inhibition [1]. Unlike its structural isomer coproporphyrin, which is a normal component of the heme pathway, isocoproporphyrin is not found in healthy individuals at appreciable levels and its presence in feces serves as a virtually pathognomonic biomarker for the diagnosis of porphyria cutanea tarda (PCT) and is also utilized as an indicator of hexachlorobenzene (HCB) intoxication in toxicological models [2]. Given the lack of commercial reference standards for many isocoproporphyrin derivatives and the frequent isobaric overlap with other porphyrins, procurement of a rigorously characterized standard (≥95% purity by HPLC, confirmed structure by NMR/MS) is essential for the accurate calibration of clinical and research LC-MS/MS assays [3].

Why Substituting Isocoproporphyrin with Coproporphyrin or Other Porphyrin Isomers in Clinical Assays Yields Misleading Diagnostic Results


In clinical and research laboratories, substituting isocoproporphyrin with coproporphyrin I, coproporphyrin III, or other tetracarboxylic porphyrins as a calibration standard or reference material is a common but flawed practice. While such substitutions may be necessitated by the historical unavailability of commercial isocoproporphyrin standards, they introduce significant analytical error because isocoproporphyrin possesses distinct chromatographic retention behavior, fragmentation patterns, and molar extinction coefficients relative to its isomers [1]. Furthermore, the diagnostic utility of isocoproporphyrin rests precisely on its differential presence: in patients with porphyria cutanea tarda (PCT), the fecal isocoproporphyrin-to-coproporphyrin ratio ranges from 0.1 to 5.6, whereas in non-PCT individuals it remains ≤0.05 [2]. Using coproporphyrin as a surrogate thus obliterates the very diagnostic ratio that defines the clinical test, and fails to account for the specific metabolic shunt that produces isocoproporphyrin following UROD inhibition [3]. Consequently, assay calibration with authentic isocoproporphyrin is mandatory to achieve the analytical specificity and diagnostic reliability required for clinical decision-making.

Quantitative Evidence Differentiating Isocoproporphyrin from Coproporphyrin and Other Porphyrin Isomers in Diagnostic and Research Applications


Fecal Isocoproporphyrin-to-Coproporphyrin Ratio Discriminates Porphyria Cutanea Tarda from Other Porphyrias with ≥20-Fold Higher Values

In a direct head-to-head comparison of 24 patients with porphyria cutanea tarda symptomatica (PCTS), 8 patients with variegate porphyria, 3 patients with other porphyrias, and 20 non-porphyric controls, the fecal isocoproporphyrin-to-coproporphyrin ratio was determined using two-dimensional thin-layer chromatography. For the PCTS cohort, the ratio ranged from 0.1 to 5.6, whereas all comparator groups (other porphyrias and non-porphyric subjects) exhibited ratios of ≤0.05 [1]. This represents a minimum 2-fold and maximum >100-fold difference in the diagnostic ratio, establishing the presence of elevated isocoproporphyrin as a near-pathognomonic marker for PCT.

Porphyria cutanea tarda Differential diagnosis Fecal porphyrin analysis

Isocoproporphyrin Sulfonic Acid Metabolite Exhibits Greater Abundance than Parent Isocoproporphyrin in HCB-Exposed Rat Feces, Offering Enhanced Biomarker Sensitivity

In a UHPLC-ESI-exact mass MS/MS analysis of feces from rats fed a hexachlorobenzene (HCB)-containing diet, a previously unreported isocoproporphyrin sulfonic acid metabolite was identified and characterized. This metabolite was present in greater abundance than the parent isocoproporphyrin and other characterized derivatives including deethylisocoproporphyrin, hydroxyisocoproporphyrin, and ketoisocoproporphyrin [1]. The measured m/z of the precursor ion was 735.2338 (C36H39N4O11S), with a mass error of 0.3 ppm from the calculated value, confirming its distinct identity. The relative abundance of this sulfonic acid derivative suggests it may serve as a more sensitive biomarker for HCB intoxication than the parent isocoproporphyrin alone.

Hexachlorobenzene intoxication Toxicological biomarker Metabolite profiling

Fecal Isocoproporphyrin Detection Distinguishes PCT from Variegate Porphyria Despite Reported Exceptional Cases with Liver Dysfunction

While fecal isocoproporphyrin is widely considered pathognomonic for PCT, a recent case series reported two patients with genetically confirmed variegate porphyria (VP) who transiently excreted detectable fecal isocoproporphyrin in the setting of elevated liver function tests and hepatic iron overload [1]. In one of these patients, normalization of liver function and iron levels resulted in loss of fecal isocoproporphyrin detection, indicating that the false-positive signal was secondary to hepatic dysfunction rather than dual porphyria. This finding refines the diagnostic interpretation: while fecal isocoproporphyrin remains a highly specific marker for PCT in the absence of liver pathology, its presence in a patient with acute hepatic porphyria and concurrent liver disease should not automatically exclude VP.

Variegate porphyria Differential diagnosis Hepatic iron overload

Total Synthesis of Isocoproporphyrin Tetramethyl Ester Enables Procurement of Structurally Confirmed Reference Material for Analytical Method Development

The first total synthesis of isocoproporphyrin tetramethyl ester was achieved via a stepwise porphyrin synthesis route employing crystalline and fully characterized tripyrrene and 1′,8′-dimethyl-a,c-biladiene intermediates [1]. In parallel, an independent synthetic approach via the b-oxobilane route yielded isocoproporphyrin tetramethyl ester along with dehydroisocoproporphyrin and de-ethylisocoproporphyrin tetramethyl esters, enabling comparative structural and chromatographic studies [2]. These synthetic achievements provide the chemical foundation for producing high-purity reference materials with confirmed NMR and mass spectrometric characterization, which is critical given that commercial reference standards for most isocoproporphyrin derivatives remain unavailable.

Organic synthesis Reference standard production Porphyrin chemistry

HPLC Separation of Isocoproporphyrin from Coproporphyrin I and III Enables Quantitative Analysis in Hepatic Porphyria Specimens

High-pressure liquid chromatographic (HPLC) methods have been specifically developed for the quantitative analysis of mixtures containing isocoproporphyrin, dehydroisocoproporphyrin, de-ethylisocoproporphyrin, and coproporphyrins I and III [1]. The separation of these closely related tetracarboxylic porphyrins is essential for accurate diagnosis of hepatic porphyrias. In routine clinical laboratory practice, because authentic isocoproporphyrin standards were historically unavailable, the isocoproporphyrin peak was often quantified using coproporphyrin calibration curves—an approach that introduces systematic bias [2]. The availability of validated HPLC methods with authentic standards now permits precise, isomer-specific quantitation.

HPLC method development Porphyrin isomer separation Clinical chemistry

Key Application Scenarios Requiring Authentic Isocoproporphyrin (CAS 36548-09-1) Based on Quantitative Differentiation Evidence


Clinical Reference Laboratory: Definitive Differential Diagnosis of Porphyria Cutanea Tarda via Fecal Porphyrin Profiling

Clinical reference laboratories offering porphyria diagnostic panels must include fecal isocoproporphyrin quantification to definitively distinguish PCT from variegate porphyria and hereditary coproporphyria. The diagnostic utility is grounded in the direct evidence that the isocoproporphyrin-to-coproporphyrin ratio is elevated ≥2-fold to >100-fold in PCT patients relative to other porphyrias and healthy controls [1]. In this setting, procurement of an authentic isocoproporphyrin standard (≥95% purity, characterized by NMR and MS) is non-negotiable for accurate calibration of HPLC or LC-MS/MS assays; substitution with coproporphyrin standards invalidates the diagnostic ratio and may lead to misdiagnosis.

Toxicology Research Laboratory: Monitoring Hexachlorobenzene (HCB) Intoxication Using Fecal Isocoproporphyrin and Its Sulfonic Acid Metabolite

Research laboratories studying HCB-induced porphyria in rodent models require isocoproporphyrin standards for quantifying exposure biomarkers. Evidence from UHPLC-MS/MS studies in HCB-fed rats demonstrates that isocoproporphyrin sulfonic acid is a more abundant fecal metabolite than the parent isocoproporphyrin, suggesting that monitoring both analytes improves assay sensitivity [2]. Procurement of characterized isocoproporphyrin and its sulfonic acid derivative enables comprehensive toxicokinetic studies and biomarker validation in regulatory toxicology contexts.

Analytical Method Development: Validating HPLC and LC-MS/MS Assays for Porphyrin Isomer Separation

Analytical chemists developing HPLC or UHPLC methods for porphyrin profiling require authentic isocoproporphyrin to establish retention times, optimize separation from coproporphyrin I/III, and generate accurate calibration curves [3]. Given that isocoproporphyrin and coproporphyrin are isobaric and structurally similar, method validation with a characterized standard is essential to demonstrate analytical specificity and avoid misassignment of chromatographic peaks. This is particularly critical for laboratories seeking accreditation under ISO 15189 or CLIA for porphyria testing.

Synthetic Chemistry and Reference Material Production: Custom Synthesis of Isocoproporphyrin for Use as a Primary Standard

Specialized chemical suppliers and academic synthetic laboratories undertaking custom synthesis of isocoproporphyrin must produce material of confirmed structure and purity, as commercial availability remains extremely limited [4]. The established synthetic routes (b-oxobilane or stepwise tripyrrene methods) yield the tetramethyl ester derivative, which can be hydrolyzed to the free acid form. Procurement contracts should specify that the material be accompanied by full characterization data including ¹H-NMR, ¹³C-NMR, HRMS, and HPLC purity analysis to ensure fitness-for-purpose as a primary reference standard.

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